molecular formula C15H10ClF3N2O3 B1663752 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid CAS No. 426834-38-0

4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid

Cat. No.: B1663752
CAS No.: 426834-38-0
M. Wt: 358.70 g/mol
InChI Key: GNCZTZCPXFDPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

NS3694, also known as Apoptosis Inhibitor II, NS3694, or NS 3694, is a diarylurea compound . The primary targets of NS3694 are the apoptosome complex and caspase enzymes . The apoptosome complex is a large quaternary protein structure formed in the process of apoptosis, or programmed cell death . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Mode of Action

NS3694 acts by inhibiting the formation of the apoptosome complex and the activation of caspase enzymes . Specifically, it suppresses the cytochrome C-induced formation of the apoptosome complex and caspase-9 activation . This inhibition prevents the downstream events of apoptosis, thereby inhibiting cell death .

Biochemical Pathways

The primary biochemical pathway affected by NS3694 is the apoptosis pathway . In this pathway, the release of cytochrome c from the mitochondria triggers the formation of the apoptosome complex, which in turn activates caspase enzymes . These activated caspases then cleave specific proteins in the cytoplasm and the nucleus, leading to cell death . By inhibiting the formation of the apoptosome complex and the activation of caspases, NS3694 disrupts the apoptosis pathway .

Result of Action

The inhibition of the apoptosome complex formation and caspase activation by NS3694 results in the suppression of apoptosis . This means that cells that would otherwise undergo programmed cell death continue to survive . This can have significant implications in various biological and pathological contexts, such as cancer, where the inhibition of apoptosis can contribute to the survival and proliferation of cancer cells .

Biochemical Analysis

Biochemical Properties

NS3694 interacts with several key enzymes and proteins in the cell. It specifically suppresses the cytochrome C-induced formation of the apoptosome complex and caspase-9 activation . This inhibition of apoptosome formation prevents the activation of caspases, which are crucial enzymes in the process of apoptosis . NS3694 does not inhibit the enzymatic activity of caspases .

Cellular Effects

NS3694 has been observed to have significant effects on various types of cells and cellular processes. It inhibits TNF-induced effector caspase activation and apoptosis in MCF-casp3 cells . Ns3694 does not exhibit any effect on apoptosome-independent caspase activation .

Molecular Mechanism

The molecular mechanism of NS3694 involves the inhibition of the formation of the active 700-kDa apoptosome complex . This is achieved by blocking the activation of the initiator caspase-9 . The compound does not affect the release of cytochrome c, nor does it inhibit the enzymatic activity of caspases .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Dosage Effects in Animal Models

Currently, there is no available information on the effects of different dosages of NS3694 in animal models

Metabolic Pathways

Given its role in inhibiting apoptosome formation, it is likely that it interacts with enzymes and cofactors involved in apoptosis .

Subcellular Localization

Given its role in inhibiting apoptosome formation, it is likely that it is localized in the cytosol where apoptosome formation occurs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NS 3694 involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then reduced to form the final product, NS 3694 .

Industrial Production Methods: While specific industrial production methods for NS 3694 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient production .

Properties

IUPAC Name

4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCZTZCPXFDPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435797
Record name Apoptosis Inhibitor II, NS3694
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426834-38-0
Record name Apoptosis Inhibitor II, NS3694
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.